molecular formula C11H12ClN3O B2560137 {2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine CAS No. 785725-61-3

{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine

Cat. No.: B2560137
CAS No.: 785725-61-3
M. Wt: 237.69
InChI Key: YRZMGVNRUPMCQF-UHFFFAOYSA-N
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Description

{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.69. The purity is usually 95%.
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Biological Activity

{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the available research findings regarding its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 237.69 g/mol
  • CAS Number : 785725-61-3

The compound features a chlorophenyl group and an oxadiazole moiety, which are significant in determining its biological activity.

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl group may enhance these activities through various mechanisms:

  • Antioxidant Activity : Oxadiazoles are known to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathological processes, such as proteases or kinases.
  • Receptor Modulation : Potential interaction with various receptors could lead to altered signaling pathways.

Anticancer Activity

A study investigating oxadiazole derivatives demonstrated significant anticancer potential against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. Specifically, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. In particular, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In a controlled study published in Pharmaceutics, researchers evaluated the anticancer effects of oxadiazole derivatives on human cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways and inhibited cell proliferation significantly compared to control groups .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Activity Type Effectiveness Mechanism
AnticancerHighInduction of apoptosis; cell cycle arrest
AntimicrobialModerateInhibition of bacterial growth
AntioxidantSignificantScavenging free radicals; reducing oxidative stress

Properties

IUPAC Name

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZMGVNRUPMCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.